5-Azido-4-chloro-3(2H)-pyridazinone

Übersicht

Beschreibung

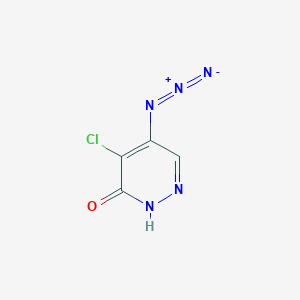

5-Azido-4-chloro-3(2H)-pyridazinone is a chemical compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by the presence of an azido group at the 5th position and a chloro group at the 4th position on the pyridazinone ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-4-chloro-3(2H)-pyridazinone typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-chloro-3(2H)-pyridazinone.

Azidation: The azido group is introduced at the 5th position using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods:

Types of Reactions:

Substitution Reactions: The azido group in this compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Sodium azide (NaN₃): Used for azidation reactions.

Hydrogen gas (H₂) and palladium on carbon (Pd/C): Used for reduction reactions.

Copper(I) catalysts: Used for cycloaddition reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridazinones can be formed.

Reduction Products: The reduction of the azido group yields 5-amino-4-chloro-3(2H)-pyridazinone.

Cycloaddition Products: The cycloaddition reaction with alkynes forms triazoles.

Wissenschaftliche Forschungsanwendungen

5-Azido-4-chloro-3(2H)-pyridazinone has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.

Chemical Biology: The azido group serves as a bioorthogonal handle for click chemistry, enabling the labeling and modification of biomolecules.

Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-Azido-4-chloro-3(2H)-pyridazinone depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The azido group can also participate in bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes.

Vergleich Mit ähnlichen Verbindungen

5-Amino-4-chloro-3(2H)-pyridazinone: This compound is similar in structure but has an amino group instead of an azido group at the 5th position.

4-Chloro-3(2H)-pyridazinone: This compound lacks the azido group at the 5th position.

Uniqueness:

Azido Group: The presence of the azido group in 5-Azido-4-chloro-3(2H)-pyridazinone makes it unique, as it allows for bioorthogonal reactions and the formation of triazoles through cycloaddition reactions.

Versatility: The compound’s ability to undergo various chemical reactions, such as substitution, reduction, and cycloaddition, enhances its versatility in scientific research and industrial applications.

Biologische Aktivität

5-Azido-4-chloro-3(2H)-pyridazinone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

This compound features an azido group at the 5-position and a chloro substituent at the 4-position of the pyridazinone ring. The compound can be synthesized through several methods, primarily involving the introduction of the azido group via nucleophilic substitution reactions. Typically, sodium azide is used in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under elevated temperatures to facilitate the reaction.

Antimicrobial Activity

Research has indicated that derivatives of pyridazinones, including this compound, exhibit significant antimicrobial properties. In studies assessing antimicrobial efficacy, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.5 to 128 μg/mL against various pathogens, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In screening against 60 cancer cell lines at the National Cancer Institute (NCI), several pyridazinone derivatives exhibited promising activity. For instance, certain derivatives showed growth inhibition percentages (GI%) between 62.21% and 100.14% against melanoma and non-small cell lung cancer (NSCLC) cell lines . Notably, some compounds induced G0–G1 phase cell cycle arrest and modulated gene expression related to apoptosis, indicating a potential mechanism for their anticancer effects.

The biological activity of this compound is thought to be mediated through its interactions with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The azido group allows for bioorthogonal reactions that can be utilized in targeted drug delivery systems and biomolecule labeling.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Amino-4-chloro-3(2H)-pyridazinone | Amino group at position 5 | Exhibits different biological activities |

| 4-Chloro-3(2H)-pyridazinone | Lacks azido group | Limited reactivity compared to azido derivative |

The presence of the azido group in this compound enhances its reactivity and versatility in synthetic applications compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Activity Study : A recent study demonstrated that pyridazinone derivatives significantly inhibited bacterial growth, with MIC values indicating strong efficacy against resistant strains .

- Anticancer Screening : In a comprehensive evaluation involving multiple cancer cell lines, select pyridazinone derivatives displayed remarkable anticancer activity, prompting further investigation into their mechanisms of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

4-azido-5-chloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN5O/c5-3-2(8-10-6)1-7-9-4(3)11/h1H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPQISUNCJYZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1N=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400813 | |

| Record name | 5-AZIDO-4-CHLORO-3(2H)-PYRIDAZINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40175-80-2 | |

| Record name | 40175-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-AZIDO-4-CHLORO-3(2H)-PYRIDAZINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.